1-Benzyl-2,3-dihydroindol-3-amine
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Overview
Description
1-Benzyl-2,3-dihydroindol-3-amine is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and pharmaceuticals. The structure of this compound consists of an indole core with a benzyl group attached to the nitrogen atom and an amine group at the 3-position of the dihydroindole ring.
Preparation Methods
The synthesis of 1-Benzyl-2,3-dihydroindol-3-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core. The benzyl group can be introduced through N-alkylation using benzyl halides in the presence of a base . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-Benzyl-2,3-dihydroindol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as tetrahydroindoles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-2,3-dihydroindol-3-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-2,3-dihydroindol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core allows it to bind to these targets with high affinity, modulating their activity. The benzyl group and amine functionality contribute to its binding properties and overall biological activity . The pathways involved in its mechanism of action are often related to signal transduction and metabolic processes .
Comparison with Similar Compounds
1-Benzyl-2,3-dihydroindol-3-amine can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological functions.
Tryptophan: An essential amino acid with an indole core, involved in protein synthesis and neurotransmitter production.
Oxindole derivatives: Compounds with an oxidized indole core, showing different reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C15H16N2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-benzyl-2,3-dihydroindol-3-amine |
InChI |
InChI=1S/C15H16N2/c16-14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,14H,10-11,16H2 |
InChI Key |
VCXUWVGEKIHQLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2N1CC3=CC=CC=C3)N |
Origin of Product |
United States |
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